Sodium 3-hydroxypropanoate is classified as a carboxylic acid derivative. It is the sodium salt of 3-hydroxypropanoic acid, which can be derived from biological sources or synthesized chemically. This compound is often produced through microbial fermentation processes or enzymatic synthesis involving various microorganisms such as Escherichia coli and Halomonas bluephagenesis .
The synthesis of sodium 3-hydroxypropanoate can occur through several methods:
Sodium 3-hydroxypropanoate has the molecular formula . Its structure consists of a propanoic acid backbone with a hydroxyl group at the second carbon position:
The compound exhibits polar characteristics due to the presence of both carboxylate and hydroxyl groups, contributing to its solubility in water.
Sodium 3-hydroxypropanoate participates in several chemical reactions:
The mechanism of action for sodium 3-hydroxypropanoate primarily involves its role as a metabolic intermediate in various biochemical pathways:
Sodium 3-hydroxypropanoate exhibits several notable physical and chemical properties:
Sodium 3-hydroxypropanoate has diverse applications across several fields:
The enzymatic synthesis of sodium 3-hydroxypropanoate (3-HP) relies on specialized pathways in microorganisms, primarily via the malonyl-CoA reductase (MCR) pathway and the glycerol-to-3-HP route. Chloroflexus aurantiacus employs a bifunctional MCR enzyme to catalyze the sequential reduction of malonyl-CoA to 3-HP. This enzyme’s C-terminal domain (MCR-C; ~55 kDa) first reduces malonyl-CoA to malonate semialdehyde (MSA) using NADPH, while the N-terminal domain (MCR-N; ~65 kDa) further reduces MSA to 3-HP, consuming a second NADPH molecule [2] . The mcr gene from C. aurantiacus has been heterologously expressed in Escherichia coli and Methylobacterium extorquens, achieving 3-HP titers of 10.08 g/L and 69.8 mg/L, respectively, under optimized conditions [2] [3].
In contrast, Lactobacillus reuteri utilizes a coenzyme A (CoA)-dependent pathway for 3-HP synthesis from glycerol. Glycerol dehydratase (PduCDE) converts glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP-CoA by propionaldehyde dehydrogenase (PduP). Phosphotransferase (PduL) and propionate kinase (PduW) subsequently hydrolyze 3-HP-CoA to free 3-HP, generating ATP . This pathway is oxygen-sensitive and prone to byproduct accumulation, limiting its industrial scalability.
Table 1: Key Enzymes in Microbial 3-HP Biosynthesis
Enzyme | Organism | Function | Cofactor |
---|---|---|---|
Malonyl-CoA reductase | Chloroflexus aurantiacus | Converts malonyl-CoA to 3-HP via MSA | NADPH |
Glycerol dehydratase | Lactobacillus reuteri | Dehydrates glycerol to 3-HPA | Coenzyme B₁₂ |
Aldehyde dehydrogenase | Klebsiella pneumoniae | Oxidizes 3-HPA to 3-HP | NAD⁺ |
Propionaldehyde dehydrogenase | Pseudomonas denitrificans | Converts 3-HPA to acrylate (3-HP precursor) | NAD⁺ |
CoA-independent pathways offer simplified routes for 3-HP synthesis by minimizing enzymatic steps. Engineered E. coli strains expressing Klebsiella pneumoniae’s glycerol dehydratase (dhaB) and Pseudomonas denitrificans’s aldehyde dehydrogenase (aldH) convert glycerol to 3-HP in two steps:
CoA-dependent pathways excel in carbon efficiency but require intricate cofactor balancing. In Corynebacterium glutamicum, the introduction of C. aurantiacus’s MCR and Bacillus subtilis’s malonate semialdehyde reductase (mdr) enabled 3-HP synthesis from glucose-derived acetyl-CoA. This strain achieved 38.5 g/L 3-HP by overexpressing acetyl-CoA carboxylase (acc) to boost malonyl-CoA flux [3] . Similarly, M. extorquens AM1 was engineered with a dual-promoter system (mxaF–mxaF) to enhance mcr expression, increasing 3-HP yield by 7.8-fold compared to weak-promoter constructs [2].
Table 2: Metabolic Engineering Strategies for 3-HP Pathways
Host Strain | Pathway Type | Engineering Strategy | 3-HP Titer |
---|---|---|---|
Escherichia coli | CoA-independent | dhaB + aldH expression; NAD⁺ regeneration | 10.08 g/L |
Corynebacterium glutamicum | Malonyl-CoA-dependent | acc overexpression; mcr codon-optimization | 38.5 g/L |
Methylobacterium extorquens | Malonyl-CoA-dependent | Dual mxaF promoter for mcr; CBB cycle boost | 69.8 mg/L |
Saccharomyces cerevisiae | β-alanine-dependent | panD overexpression; gabT expression | 9.8 g/L |
Aldehyde dehydrogenases (ALDHs) are pivotal in converting 3-HPA to 3-HP in glycerol-based pathways. Isozyme specificity dictates catalytic efficiency:
In Rhodospirillum rubrum, ALDH expression is modulated by oxygen availability. Under microaerobic conditions, transcription of aldH isoforms increases 4.2-fold, correlating with 29% poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) accumulation containing 75 mol% 3-hydroxyvalerate (3HV) [8]. This shift enables R. rubrum to use 3-HP as a redox sink, diverting carbon from biomass formation to copolymer synthesis.
Table 3: Aldehyde Dehydrogenase Isozyme Characteristics
ALDH Source | Cofactor | 3-HPA Kₘ (mM) | Oxygen Tolerance | Specific Activity (U/mg) |
---|---|---|---|---|
Saccharomyces cerevisiae (Ald4p) | NAD⁺ | 0.8 | High | 112 ± 8 |
Klebsiella pneumoniae (AldH) | NAD⁺ | 2.1 | Moderate | 89 ± 6 |
Lactobacillus reuteri (PduP) | CoA-dependent | 5.4 | Low | 34 ± 3 |
Pseudomonas denitrificans (PuuC) | NAD⁺ | 1.5 | High | 156 ± 12 |
Dual-phase fermentation strategies exploit ALDH dynamics. For example, R. rubrum initially grown aerobically and shifted to anaerobiosis achieves 81% PHBV content with 86 mol% 3HV, as ALDH redirects acetyl-CoA toward 3-HP-CoA synthesis [8].
Aerobic biosynthesis necessitates NADPH regeneration for MCR-dependent pathways. E. coli strains overexpressing the pentose phosphate pathway (PPP) genes zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) increase NADPH supply by 2.3-fold, elevating 3-HP titers to 1.80 g/L [3] [9]. Conversely, anaerobic systems face NAD⁺ scarcity during glycerol conversion. K. pneumoniae addresses this by co-expressing water-forming NADH oxidase (nox), recycling NAD⁺ from NADH and improving 3-HP yield by 40% .
In Cupriavidus necator, 3-HP degradation via reductive routes complicates production. Three (methyl)malonate semialdehyde dehydrogenases (MmsA1–3) convert 3-HP to acetyl-CoA:
Table 4: Redox Management in Different Cultivation Modes
Cultivation Mode | Host | Redox Challenge | Engineering Solution | Outcome |
---|---|---|---|---|
Aerobic | Escherichia coli | NADPH limitation for MCR | zwf/gnd overexpression | 1.80 g/L 3-HP from glucose |
Anaerobic | Klebsiella pneumoniae | NAD⁺ depletion during glycerol conversion | nox expression | 40% increase in 3-HP yield |
Mixotrophic | Cupriavidus necator | 3-HP degradation via MmsA | ΔmmsA1ΔmmsA2ΔmmsA3 knockout | Stable 3-HP from CO₂/H₂ |
Two-phase (aerobic→anaerobic) | Rhodospirillum rubrum | Redox imbalance during O₂ shift | Bicarbonate supplementation | 81% PHBV with 86 mol% 3HV |
Bicarbonate supplementation proves critical in anaerobic phases. In M. extorquens, bicarbonate addition stabilizes the ethylmalonyl-CoA (EMC) pathway, reducing 3-HP degradation by 50% and sustaining NAD⁺/NADH equilibrium [2]. Similarly, R. rubrum requires bicarbonate to activate the Calvin-Benson-Bassham cycle during aerobic-anaerobic transitions, funneling carbon toward 3-HP-derived polyesters [8].
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